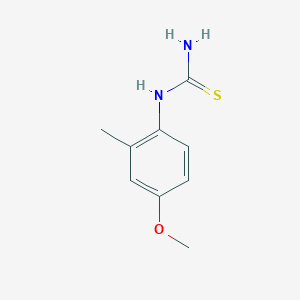
3-(cyclopropylamino)oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopropylamino)oxetane-3-carboxylic acid is a heterocyclic compound that features an oxetane ring, which is a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylamino)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino group and a carboxylic acid group. The reaction conditions often require the use of a base to deprotonate the carboxylic acid, facilitating the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(cyclopropylamino)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(cyclopropylamino)oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(cyclopropylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-oxetanecarboxylic acid: A simpler oxetane derivative with similar structural features.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the oxetane ring.
Oxetane-3-carboxylic acid: Another oxetane derivative with a carboxylic acid group.
Uniqueness
3-(cyclopropylamino)oxetane-3-carboxylic acid is unique due to the combination of the cyclopropylamino group and the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropylamino)oxetane-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Ethyl 3-oxobutanoate", "Sodium hydride", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with cyclopropylamine in the presence of sodium hydride to form ethyl 3-(cyclopropylamino)butanoate.", "Step 2: Ethyl 3-(cyclopropylamino)butanoate is treated with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 3-(cyclopropylamino)pentanoate.", "Step 3: Ethyl 3-(cyclopropylamino)pentanoate is hydrolyzed with hydrochloric acid to form 3-(cyclopropylamino)pentanoic acid.", "Step 4: 3-(Cyclopropylamino)pentanoic acid is cyclized with sodium bicarbonate in water to form 3-(cyclopropylamino)oxetane-3-carboxylic acid.", "Step 5: The crude product is purified by recrystallization from ethyl acetate to obtain the final product." ] } | |
CAS-Nummer |
1518958-39-8 |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



